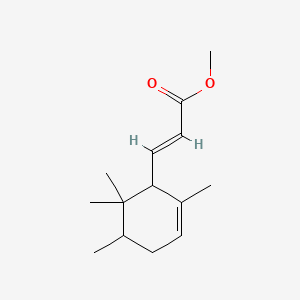

Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate

Description

Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate is an α,β-unsaturated ester characterized by a tetramethylcyclohexenyl substituent. Its structure combines a rigid cyclohexenyl group with a reactive acrylate moiety, enabling unique electronic and steric properties.

Properties

CAS No. |

94201-06-6 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

methyl (E)-3-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)prop-2-enoate |

InChI |

InChI=1S/C14H22O2/c1-10-6-7-11(2)14(3,4)12(10)8-9-13(15)16-5/h6,8-9,11-12H,7H2,1-5H3/b9-8+ |

InChI Key |

SGYGXBFZOVLTCS-CMDGGOBGSA-N |

Isomeric SMILES |

CC1CC=C(C(C1(C)C)/C=C/C(=O)OC)C |

Canonical SMILES |

CC1CC=C(C(C1(C)C)C=CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

[ \text{Carboxylic Acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Methyl Ester} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acrylates.

Scientific Research Applications

Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate involves its interaction with specific molecular targets. The acrylate group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical applications.

Comparison with Similar Compounds

Structural Analog 1: Paramagnetic α,β-Unsaturated Esters

Compounds :

- Ethyl (E)-3-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acrylate (6)

- Methyl (E)-3-(1-oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)acrylate (7)

Key Differences :

- Substituents: Both compounds feature nitroxide radicals (1-oxyl groups) attached to heterocyclic rings (pyrrole in 6 vs. tetrahydropyridine in 7). These radicals confer paramagnetic properties, unlike the non-radical tetramethylcyclohexenyl group in the target compound.

- Synthesis: Synthesized via Horner–Wadsworth–Emmons reactions with triethyl or trimethyl phosphonoacetate .

- Applications : Primarily studied as antioxidants, mimicking caffeic acid phenethyl ester (CAPE) analogs. Their paramagnetism enables electron paramagnetic resonance (EPR) studies for tracking oxidative stress .

Table 1 : Comparison of Structural Features

| Property | Target Compound | Compound 6 | Compound 7 |

|---|---|---|---|

| Core Structure | Cyclohexenyl | Pyrrole | Tetrahydropyridine |

| Radical Presence | No | Yes | Yes |

| Ester Group | Methyl | Ethyl | Methyl |

| Synthesis Yield | N/A | Moderate | Moderate |

Structural Analog 2: Triazole-Based Acrylate (1d)

Compound : (E)-methyl 2-(2-((1-(2,4-dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl)-3-methoxyacrylate (1d)

Key Differences :

- Core Structure : Contains a triazole ring and sulfonamide group, absent in the target compound.

- Synthesis : Characterized via $ ^1H $-NMR and EI-MS, with a molecular weight of 541 g/mol .

Table 2 : Functional Group Impact

| Feature | Target Compound | Compound 1d |

|---|---|---|

| Heterocyclic Core | Cyclohexenyl | Triazole |

| Bioactive Groups | None | Sulfonamide, Chloro |

| Molecular Weight | ~250 g/mol* | 541 g/mol |

*Estimated based on structure.

Structural Analog 3: Alpha-Irone (Terpene Derivative)

Compound : 4-(2,5,6,6-Tetramethyl-2-cyclohexenyl)-3-buten-2-one (alpha-Irone)

Key Differences :

- Functional Groups : Alpha-Irone lacks the acrylate ester, featuring a ketone instead.

Structural Analog 4: Steroidal Acrylate (Compound 22)

Compound : (E)-methyl 3-((1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-9-(phenylethynyl)-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-9-yloxy)acrylate

Key Differences :

- Core Structure : A steroidal backbone vastly increases molecular complexity and weight (~730 g/mol).

- Applications : Likely used in drug delivery or steroid modification due to its bulky structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate, and how can reaction conditions be optimized?

- Methodology : The Horner–Wadsworth–Emmons (HWE) reaction is a viable method for synthesizing structurally similar α,β-unsaturated esters. For example, paramagnetic aldehydes reacted with triethyl phosphonoacetate under mild conditions (ambient temperature, DBU base) to yield acrylates in 60–71% yields . Key optimizations include:

- Catalyst selection : Use DBU or K₂CO₃ for deprotection steps.

- Solvent systems : CH₂Cl₂/MeOH mixtures improve solubility during deacetylation .

- Temperature control : Room temperature minimizes side reactions during hydrolysis .

Q. How can researchers characterize the stereochemistry and purity of this compound?

- Methodology :

- NMR spectroscopy : Analyze the coupling constants (e.g., JH-H for E/Z isomers) and chemical shifts of the cyclohexenyl and acrylate moieties. For similar compounds, NOE correlations confirmed substituent configurations .

- Mass spectrometry : High-resolution MS (HRMS) or EI-MS can confirm molecular weight and fragmentation patterns. For example, (E)-3-[4-(trimethylcyclohexenyl)phenyl]acrylates showed clear [M]<sup>+</sup> peaks .

- Chromatography : Use reverse-phase HPLC with UV detection (λ ~260 nm) to assess purity .

Q. What are the typical polymerizable functional groups in this compound, and how do they influence material properties?

- Methodology : The acrylate group undergoes free-radical polymerization under UV light. Comparable cyclohexenyl acrylates form cross-linked polymers with:

- Enhanced rigidity : Due to the cyclohexenyl backbone reducing chain mobility.

- Low shrinkage : Methyl groups on the cyclohexene ring mitigate polymerization-induced stress .

- Experimental setup : Use photoinitiators like Irgacure 819 (1–2 wt%) in UV-curable formulations .

Advanced Research Questions

Q. How do steric effects from the tetramethylcyclohexenyl group influence reaction kinetics in substitution reactions?

- Methodology :

- Kinetic studies : Compare reaction rates of Methyl 3-(tetramethylcyclohexenyl)acrylate with less hindered analogs (e.g., cyclohexyl acrylate) in nucleophilic substitutions. Steric hindrance slows down SN2 mechanisms but favors SN1 pathways in polar solvents .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition-state energies and steric maps. For example, bulky substituents increase activation barriers by ~5–10 kcal/mol .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar acrylates?

- Methodology :

- Data reconciliation : For overlapping <sup>1</sup>H-NMR signals (e.g., cyclohexenyl protons at δ 1.2–2.0 ppm), use <sup>13</sup>C-NMR or DEPT-135 to distinguish quaternary carbons.

- X-ray crystallography : Resolve ambiguities in stereochemistry. A study on (E)-3-(3,4-dihydroxyphenyl)acrylates used single-crystal X-ray diffraction to confirm E-configuration .

- Cross-validation : Compare IR carbonyl stretches (νC=O ~1700 cm⁻¹) with computational vibrational spectra .

Q. How does the compound’s stability vary under thermal or oxidative conditions, and what degradation products form?

- Methodology :

- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition temperatures. Cyclohexenyl acrylates typically degrade above 200°C .

- Accelerated oxidation : Expose to H₂O₂/UV and analyze via GC-MS. Degradation products may include cyclohexenyl alcohols or ketones .

- Stabilizers : Add 200–300 ppm 4-methoxyphenol to inhibit premature polymerization during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.